molecular formula C8H12ClN B1197361 N,N-dimethylaniline hydrochloride CAS No. 5882-44-0

N,N-dimethylaniline hydrochloride

Cat. No. B1197361
CAS RN: 5882-44-0
M. Wt: 157.64 g/mol
InChI Key: WOAZEKPXTXCPFZ-UHFFFAOYSA-N
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Description

N,N-Dimethylaniline is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow . It is an important precursor to dyes such as crystal violet .


Synthesis Analysis

N,N-Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It can also be prepared using dimethyl ether as the methylating agent .


Molecular Structure Analysis

The molecular formula of N,N-Dimethylaniline is C8H11N . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .


Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive . It is lithiated with butyllithium . Methylating agents attack the amine to give the quaternary ammonium salt .


Physical And Chemical Properties Analysis

N,N-Dimethylaniline is a yellowish to brownish oily liquid . Its density is 0.956 g/ml at 20 °C, and it has a boiling point of 192–194 °C and a melting point of 2–2.45 °C . It is insoluble in water but soluble in acetone, benzene, chloroform, diethyl ether, and ethanol . It slowly oxidizes and darkens in air and can react with nitrous acid to form ring-substituted nitroso compounds .

Safety And Hazards

N,N-Dimethylaniline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

N,N-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAZEKPXTXCPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121-69-7 (Parent)
Record name N,N-Dimethylaniline hydrochloride
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DSSTOX Substance ID

DTXSID4064050
Record name N,N-Dimethylaniline hydrochloride
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Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylaniline hydrochloride

CAS RN

5882-44-0
Record name Benzenamine, N,N-dimethyl-, hydrochloride (1:1)
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Record name N,N-Dimethylaniline hydrochloride
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Record name Benzenamine, N,N-dimethyl-, hydrochloride (1:1)
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Record name N,N-Dimethylaniline hydrochloride
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Record name N,N-dimethylanilinium chloride
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Record name N,N-DIMETHYLANILINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

The aminations of Equations 43a and 43e are most conveniently effected by adding the requisite sulfonyl chlorides to a solution of the aminopyrazoles LIIa and LIIa' in a suitable solvent such as diethyl ether, tetrahydrofuran, or methylene chloride containing at least two equivalents of an acid scavenger such as triethylamine or dimethylaniline at temperatures between 0° C. and 65° C. The desired sulfonamides of Formulas LIIb and LIIb' are isolated either by filtration, in which case the by-product triethylamine hydrochloride or dimethylaniline hydrochloride is removed by washing with water, or extraction into a suitable organic solvent such as methylene chloride or ethyl acetate. Drying and evaporation of the solvent then affords the products LIIb and LIIb', which are usually sufficiently pure to be carried directly onto the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
JD Stenger-Smith, AP Chafin… - The Journal of Organic …, 1994 - ACS Publications
Conducting polymers havebeen the subject of intense research efforts over the past 20 years. The ability to change the electromagnetic properties of the polymer (eg, optical and/or …
Number of citations: 15 pubs.acs.org
F Che, Y Lu, X Xi, T Lan, Y Wei - Se pu= Chinese Journal of …, 2019 - europepmc.org
A novel and effective method was established for the qualitative analysis of impurities in auramine O samples of illegal food additives using high performance liquid chromatography-ion …
Number of citations: 2 europepmc.org
R Salzmann, M Wojdelski, M McMahon… - Journal of the …, 1998 - ACS Publications
We have obtained the solid-state 15 N nuclear magnetic resonance isotropic chemical shifts and/or shielding tensor elements for a range of nitrosoarene complexes: p-[ 15 N]nitroso-N,…
Number of citations: 26 pubs.acs.org
RFC Brown, KJ Coulston, FW Eastwood… - Australian Journal of …, 1988 - CSIRO Publishing
Flash vacuum pyrolysis of 2-(3′,3′-dimethyltriazenyl)benzoic acid (6) above 350&3176; gives biphenylene and N,N- dimethylaniline. The acid (6) was synthesized with 13C2 labels …
Number of citations: 18 www.publish.csiro.au
D Bell, AOA Eltoum, NJ O'Reilly, AE Tipping - Journal of fluorine chemistry, 1993 - Elsevier
2,5-Dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene (1) has been prepared in goodyield (60%) by the reaction of 1,2-bis(trifluoroacetyl)hydrazine with a mixture of N,N-…
Number of citations: 15 www.sciencedirect.com
JA Moore, TD Mitchell - Journal of Polymer Science: Polymer …, 1980 - Wiley Online Library
Polyenaminoesters are prepared by condensation of α,α′‐bis(carbomethoxy)diacetylbenzenes with phenylene diamines in the presence of N,N‐dimethylaniline hydrochloride. …
Number of citations: 1 onlinelibrary.wiley.com
K Moedritzer, CO Denney, JT Yoke III - Inorganic Syntheses, 1968 - Wiley Online Library
Trialkoxyarsines: (Trialkyl Arsenites) Page 1 Trialkoxyarsines 181 2. WL Jolly and A. D. Norman, in “Preparative Inorganic Reactions,” W. L. 3. WL Jolly and JE Drake, Inorganic …
Number of citations: 9 onlinelibrary.wiley.com
U Shedbalkar, JP Jadhav - Biotechnology and Bioprocess Engineering, 2011 - Springer
Malachite green was detoxified into p-benzyl-N,N-dimethylaniline and N,N-dimethyl-aniline hydrochloride by Penicillium ochrochloron. Degradation metabolites were analyzed by TLC, …
Number of citations: 111 link.springer.com
J Lal, R Green, S Ellis - Journal of Polymer Science, 1957 - Wiley Online Library
New free radical catalysts for the polymerization of methyl methacrylate and other acrylic monomers have been reported. They comprise mixtures or salts of N,N‐dialkyl aryl amines and …
Number of citations: 25 onlinelibrary.wiley.com
RK Freidlina, ET Chukovskaya, NA Kuz'mina… - Bulletin of the Academy …, 1968 - Springer
Conclusions 1. A method was developed for the reduction of the CCl 3 group to the CHCl 2 group in various compounds by means of the systems: Fe(CO) 5 -(CH 3 ) 2 NC 6 H 5 ; Fe(CO…
Number of citations: 3 link.springer.com

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